molecular formula C14H11N3O B1361096 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 40077-67-6

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B1361096
Key on ui cas rn: 40077-67-6
M. Wt: 237.26 g/mol
InChI Key: BEKMTRPOJAKFPZ-UHFFFAOYSA-N
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Patent
US05104991

Procedure details

To a solution of 151 g of sodium carbonate in 650 ml of water at room temperature were added in succession 650 ml of isobutanol, 268 g of benzonitrile and, a little at a time, 220 g of hydroxylammonium sulfate The mixture was then heated to 90° C. and stirred at that temperature for five hours It was then cooled back to 30-40° C. and 392 g of isatoic anhydride were added a little at a time at that temperature. The reaction mixture was then heated back up to 80° C. and 100 g of 50% strength by weight sodium hydroxide solution were added dropwise. The isobutanol was then distilled off quantitatively by introducing steam, and the coarsely crystalline residue was filtered off with suction, washed with water and dried, leaving 470 g of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in a coarsely crystalline form.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
392 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].S([O-])([O-])(=O)=O.O[NH3+:13].O[NH3+].[C:16]12[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=1)[NH:21]C(=O)[O:19][C:17]2=O.[OH-].[Na+].[C:30](#[N:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>O.C(O)C(C)C>[C:31]1([C:30]2[N:13]=[C:17]([C:16]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[NH2:21])[O:19][N:37]=2)[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:0.1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
268 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
650 mL
Type
solvent
Smiles
O
Name
Quantity
650 mL
Type
solvent
Smiles
C(C(C)C)O
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
Step Three
Name
Quantity
392 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for five hours It
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated back up to 80° C.
DISTILLATION
Type
DISTILLATION
Details
The isobutanol was then distilled off quantitatively
ADDITION
Type
ADDITION
Details
by introducing steam
FILTRATION
Type
FILTRATION
Details
the coarsely crystalline residue was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 470 g
YIELD: CALCULATEDPERCENTYIELD 147.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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